Benzene, (dodecylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (dodecylsulfonyl)-, also known as dodecylbenzenesulfonic acid, is an organic compound that belongs to the class of aromatic sulfonic acids. It is characterized by a benzene ring substituted with a dodecyl (C12H25) group and a sulfonic acid group (SO3H). This compound is widely used in various industrial applications, particularly as a surfactant in detergents and cleaning products due to its excellent emulsifying and foaming properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene, (dodecylsulfonyl)-, typically involves the sulfonation of dodecylbenzene. The process can be carried out using concentrated sulfuric acid or oleum (fuming sulfuric acid) as the sulfonating agent. The reaction is usually conducted under controlled temperature conditions to ensure the formation of the desired sulfonic acid derivative .
Industrial Production Methods: In industrial settings, the production of benzene, (dodecylsulfonyl)-, is often achieved through continuous sulfonation processes. Dodecylbenzene is reacted with sulfur trioxide in a falling film reactor, followed by neutralization with sodium hydroxide to produce the sodium salt of dodecylbenzenesulfonic acid, which is commonly used in detergents .
Chemical Reactions Analysis
Types of Reactions: Benzene, (dodecylsulfonyl)-, primarily undergoes electrophilic substitution reactions due to the presence of the aromatic benzene ring. Common reactions include sulfonation, nitration, and halogenation. The sulfonic acid group can also participate in various reactions, such as neutralization and esterification .
Common Reagents and Conditions:
Sulfonation: Sulfur trioxide or concentrated sulfuric acid, typically at elevated temperatures.
Nitration: Nitric acid in the presence of sulfuric acid.
Halogenation: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Sulfonation: Formation of dodecylbenzenesulfonic acid.
Nitration: Formation of nitro-dodecylbenzene derivatives.
Halogenation: Formation of halogenated dodecylbenzene derivatives.
Scientific Research Applications
Benzene, (dodecylsulfonyl)-, has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants
Mechanism of Action
The mechanism of action of benzene, (dodecylsulfonyl)-, is primarily attributed to its surfactant properties. The dodecyl group provides hydrophobic characteristics, while the sulfonic acid group imparts hydrophilic properties. This amphiphilic nature allows the compound to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Benzene, (octylsulfonyl)-: Similar structure with an octyl group instead of a dodecyl group.
Benzene, (hexadecylsulfonyl)-: Contains a hexadecyl group, providing different surfactant properties.
Benzene, (butylsulfonyl)-: Features a shorter butyl group, affecting its solubility and emulsifying capabilities
Uniqueness: Benzene, (dodecylsulfonyl)-, is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant in various applications. Its longer dodecyl chain provides enhanced emulsifying and foaming properties compared to shorter-chain analogs .
Properties
CAS No. |
78904-63-9 |
---|---|
Molecular Formula |
C18H30O2S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
dodecylsulfonylbenzene |
InChI |
InChI=1S/C18H30O2S/c1-2-3-4-5-6-7-8-9-10-14-17-21(19,20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3 |
InChI Key |
STOYPUWKTQLYDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.